4-Formylbenzoic acid

Catalog No.
S574312
CAS No.
619-66-9
M.F
C8H6O3
M. Wt
150.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formylbenzoic acid

CAS Number

619-66-9

Product Name

4-Formylbenzoic acid

IUPAC Name

4-formylbenzoic acid

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11)

InChI Key

GOUHYARYYWKXHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C(=O)O

Solubility

SLIGHTLY SOLUBLE IN HOT WATER; VERY SOLUBLE IN ALCOHOL; SOLUBLE IN ETHER AND IN CHOLROFORM

Synonyms

Terephthalaldehydic Acid; 4-Carboxybenzaldehyde; 4-Carboxylbenzaldehyde; NSC 15797; Terephthalaldehyde Acid; Terephthaldehydic Acid; p-Benzoic Acid Aldehyde; p-Carboxybenzaldehyde; p-Formylbenzoic Acid;

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)O

Precursor in Chemical Synthesis:

  • Terephthalic Acid Production: 4-Formylbenzoic acid serves as an important intermediate in the industrial synthesis of terephthalic acid, a crucial component in the production of polyester fibers and PET plastics. Source: Sigma-Aldrich:

Reagent in Organic Reactions:

  • Esterification Reactions: Researchers have utilized 4-formylbenzoic acid as a reagent in esterification reactions. For example, it participates in the synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate. Source: Sigma-Aldrich:
  • Catalyst Functionalization: Studies explore the potential of 4-formylbenzoic acid in the creation of acid-functionalized mesoporous silica catalysts. Its aldehyde group can react with amine groups on the silica surface, introducing acidic functionalities. Source: ScienceDirect:

Exploration in Material Science:

  • Coordination Polymer Synthesis: Research investigates the use of 4-formylbenzoic acid in the formation of two-dimensional barium coordination polymers. These polymers hold potential applications in various fields, including catalysis and separation science. Source: Sigma-Aldrich:

4-Formylbenzoic acid, also known as terephthalaldehydic acid or 4-carboxybenzaldehyde, is an organic compound with the formula C₈H₆O₃ []. It consists of a benzene ring substituted with both an aldehyde (-CHO) and a carboxylic acid (-COOH) functional group, positioned at opposite ends (para position) of the ring []. This compound is a minor byproduct (around 0.5%) formed during the industrial production of terephthalic acid, a crucial precursor for polyester fibers []. Despite its low yield, 4-formylbenzoic acid finds applications in various scientific research areas due to its unique reactive groups [].


Molecular Structure Analysis

The key feature of 4-formylbenzoic acid's structure is the presence of both an aldehyde and a carboxylic acid group on the benzene ring. The aldehyde group grants it reactivity for condensation reactions, while the carboxylic acid group allows for esterification or salt formation []. The para position of these functional groups minimizes their direct interaction but can influence the overall electronic properties of the molecule.


Chemical Reactions Analysis

Here's an overview of some significant reactions involving 4-formylbenzoic acid:

  • Synthesis

    As mentioned earlier, 4-formylbenzoic acid is a byproduct in the oxidation of p-xylene to terephthalic acid []. However, dedicated synthetic methods exist, such as the Vilsmeier-Haack formylation of benzoic acid [].

  • Esterification

    The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. For instance, 4-formylbenzoic acid reacts with 2,2,6,6-tetramethyl-4-oxopiperidinyl-1-oxyl to yield the corresponding ester [].

  • Coordination Polymer Formation

    4-Formylbenzoic acid can react with barium carbonate to form two-dimensional coordination polymers with potential applications in material science [].


Physical And Chemical Properties Analysis

  • Melting Point: 245 °C [].
  • Solubility: Soluble in polar organic solvents like methanol, ethanol, and dimethylformamide [].
  • Stability: Relatively stable under normal storage conditions [].

XLogP3

1.8

Boiling Point

SUBLIMES BEFORE REACHING BOILING POINT

LogP

1.76 (LogP)

Melting Point

256 °C

UNII

UES4QRK36E

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

619-66-9

Wikipedia

4-formylbenzoic acid

General Manufacturing Information

Benzoic acid, 4-formyl-: ACTIVE

Dates

Modify: 2023-08-15
Chung et al. Impact of linker strain and flexibility in the design of a fragment-based inhibitor Nature Chemical Biology, doi: 10.1038/nchembio.163, published online 26 April 2009 http://www.nature.com/naturechemicalbiology
Montavon et al. Three-component reaction discovery enabled by mass spectrometry of self-assembled monolayers. Nature Chemistry, doi: 10.1038/nchem.1212, published online 4 December 2011 http://www.nature.com/nchem

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